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Cat. No.: B1608762 Get Quote

An In-depth Technical Guide to the Crystal Structure of 4-(Ethylamino)-3-nitrobenzoic Acid

Authored by: A Senior Application Scientist
This guide provides a comprehensive examination of the molecular and supramolecular

architecture of 4-(Ethylamino)-3-nitrobenzoic acid. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes crystallographic data with

methodological insights to deliver a thorough understanding of this compound's solid-state

structure.

Introduction: The Significance of Substituted
Nitrobenzoic Acids
Nitrobenzoic acid derivatives are a versatile class of organic compounds that serve as crucial

building blocks in numerous scientific and industrial applications.[1][2] Their unique chemical

architecture, featuring both a nitro group and a carboxylic acid moiety, imparts a reactive profile

that is invaluable for creating complex molecules.[3] These compounds are foundational in the

synthesis of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer

agents, as well as in the development of dyes, pigments, and advanced polymers.[1][4][5]

A precise understanding of the three-dimensional atomic arrangement, or crystal structure, is

paramount. It governs the compound's physicochemical properties, such as solubility, stability,

and bioavailability, which are critical parameters in drug design and materials science. This
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guide offers an in-depth analysis of the crystal structure of 4-(Ethylamino)-3-nitrobenzoic
acid (C₉H₁₀N₂O₄), detailing the experimental protocols for its determination and the key

structural features that define its behavior in the solid state.

Molecular and Supramolecular Architecture
The crystal structure of 4-(Ethylamino)-3-nitrobenzoic acid reveals a sophisticated interplay

of intra- and intermolecular forces that dictate its molecular conformation and crystal packing.

The Asymmetric Unit: Conformation and Intramolecular
Bonding
The fundamental building block of the crystal is the C₉H₁₀N₂O₄ molecule.[6][7] A key stabilizing

feature is a strong intramolecular N—H⋯O hydrogen bond between the ethylamino group's

hydrogen and an oxygen atom of the adjacent carboxylic acid group. This interaction creates a

planar six-membered ring, described by the graph-set notation S(6), which significantly

influences the molecule's overall conformation.[6][8]

The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral

angle of 15.29 (15)°.[6] This deviation from planarity is a common feature in substituted

nitrobenzenes and is a result of balancing steric and electronic effects.

Crystal Packing and Intermolecular Interactions
In the crystal lattice, individual molecules do not exist in isolation. They are organized into a

highly ordered three-dimensional array through a network of specific intermolecular

interactions. The primary interaction is a classic O—H⋯O hydrogen bond between the

carboxylic acid groups of two adjacent molecules. This strong interaction links the molecules

into centrosymmetric dimers, a common and stable motif for carboxylic acids in the solid state.

[6][8]

These dimers are further organized into stacks that propagate down the a-axis of the unit cell.

This stacking is stabilized by short O⋯O contacts of 2.6481 (16) Å between the oxygen atoms

of the nitro groups of neighboring molecules.[6] This distance is shorter than the sum of the van

der Waals radii of oxygen, indicating a significant attractive interaction that contributes to the

overall stability of the crystal packing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1608762?utm_src=pdf-body
https://www.benchchem.com/product/b1608762?utm_src=pdf-body
https://www.benchchem.com/product/b1608762?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977758/
https://www.biosynth.com/p/CAA78874/2788-74-1-4-ethylamino-3-nitrobenzoic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977758/
https://www.scribd.com/document/561652393/sj2618
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977758/
https://www.scribd.com/document/561652393/sj2618
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallographic Data Summary
The definitive structural data for 4-(Ethylamino)-3-nitrobenzoic acid was obtained through

single-crystal X-ray diffraction. The key parameters defining the crystal lattice are summarized

below.

Parameter Value Reference

Chemical Formula C₉H₁₀N₂O₄ [6][7]

Molecular Weight 210.19 g/mol [6][7]

Crystal System Triclinic [6]

Space Group P1 [8]

a 3.9354 (4) Å [6]

b 8.4741 (9) Å [6]

c 13.8106 (15) Å [6]

α 89.256 (5)° [6]

β 84.730 (4)° [6]

γ 82.304 (4)° [6]

Volume (V) 454.49 (8) Å³ [6]

Z 2 [6]

Temperature (T) 120 K [6]

Experimental Methodology: From Synthesis to
Structure
The determination of a crystal structure is a multi-step process that requires careful execution

of synthesis, crystallization, and diffraction experiments. Each step is critical for obtaining high-

quality data that yields an accurate and reliable structure.

Synthesis and Crystallization Protocol
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The successful growth of high-quality single crystals is often the most challenging step in

structure determination.[9] The choice of solvent and crystallization conditions is crucial for

controlling the nucleation and growth process to yield crystals of sufficient size and quality.

Protocol:

Synthesis: The title compound was synthesized by refluxing its precursor, ethyl 4-ethylamino-

3-nitro-benzoate (1.80 g, 0.0075 mol), with potassium hydroxide (KOH) (0.42 g, 0.0075 mol)

in aqueous ethanol (25 ml) for 3 hours. This step hydrolyzes the ester to the corresponding

carboxylic acid.[6]

Workup: After the reaction, ethanol was removed by distillation. The remaining aqueous

mixture was diluted with water (20 ml) and washed with dichloromethane (2 x 10 ml) to

remove any unreacted starting material.[6]

Precipitation: The aqueous layer was then acidified with concentrated hydrochloric acid,

causing the crude product to precipitate as a yellow solid.[6]

Recrystallization for X-ray Analysis: The crude product was recrystallized from hot ethyl

acetate. This slow cooling process allows for the formation of well-ordered, yellow single

crystals suitable for X-ray diffraction analysis.[6]
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Synthesis and Crystallization Workflow.
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Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive analytical technique for determining the precise atomic arrangement

within a crystalline solid.[10] The method relies on the diffraction of an X-ray beam by the

electron clouds of the atoms arranged in a periodic lattice.[11]

Data Collection and Refinement Protocol:

Crystal Mounting: A suitable single crystal (dimensions ~0.45 × 0.05 × 0.03 mm) was

selected and mounted on the diffractometer.[6]

Data Collection: The crystal was cooled to 120.0 (1) K in a stream of cold nitrogen gas.[6]

This is a critical step for small molecules as it reduces thermal motion, leading to sharper

diffraction spots and more precise structural data. Data were collected using a Bruker

SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[6] A total of 7604

reflections were measured.[6]

Data Reduction: The collected data were processed, which included a multi-scan absorption

correction (SADABS).[6] This correction is essential to account for the absorption of X-rays

by the crystal itself, ensuring the accuracy of the measured reflection intensities. This yielded

2410 independent reflections.[6]

Structure Solution: The crystal structure was solved using direct methods, a standard

approach for small molecules where the phases of the reflections are determined ab initio.[9]

Structure Refinement: The model was refined against the experimental data. The hydrogen

atom attached to the ethylamino nitrogen was located from a difference Fourier map and

refined freely.[6] Other hydrogen atoms were placed in calculated positions and refined using

a riding model.[6] The final refinement converged with an R-factor of 0.041, indicating an

excellent agreement between the calculated model and the experimental data.[8]
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Single-Crystal X-ray Diffraction Workflow.

Broader Significance and Applications
The detailed structural characterization of 4-(Ethylamino)-3-nitrobenzoic acid provides a

crucial foundation for its application. As a member of the nitrobenzoic acid family, it is a
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valuable intermediate in organic synthesis.

Pharmaceutical Development: The presence of reactive handles—the carboxylic acid, the

nitro group (which can be reduced to an amine), and the aromatic ring—makes this

compound a versatile precursor for the synthesis of more complex active pharmaceutical

ingredients (APIs).[3] Understanding its solid-state structure can aid in the development of

stable crystalline forms of drug products.

Materials Science: Nitroaromatic compounds are known for their use in creating dyes and

pigments.[1] The specific packing and intermolecular interactions observed in the crystal

structure can influence the optical properties of materials derived from this compound.

Fundamental Research: This well-characterized structure serves as a model system for

studying hydrogen bonding patterns, crystal packing forces, and the influence of substituents

on molecular conformation in aromatic systems.
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Relationship of the Core Compound to Application Areas.

Conclusion
The crystal structure of 4-(Ethylamino)-3-nitrobenzoic acid is defined by a robust network of

intra- and intermolecular hydrogen bonds, resulting in the formation of stable centrosymmetric
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dimers that stack efficiently in the solid state. The detailed experimental protocols outlined

herein provide a self-validating system for its synthesis and structural determination via single-

crystal X-ray diffraction. This comprehensive structural knowledge is not merely academic; it

provides actionable insights for professionals in drug development and materials science,

enabling the rational design of new molecules and materials based on this versatile chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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